2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an anilinosulfonyl group, a chlorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(anilinosulfonyl)phenylamine with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide
- N-[3-(anilinosulfonyl)phenyl]-2-(4-bromophenoxy)acetamide
- N-[3-(anilinosulfonyl)phenyl]-2-(4-fluorophenoxy)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-9-11-18(12-10-15)27-14-20(24)22-17-7-4-8-19(13-17)28(25,26)23-16-5-2-1-3-6-16/h1-13,23H,14H2,(H,22,24) |
InChI Key |
XHQBTWLOWXNXLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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